2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile
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Overview
Description
5-((2,3-Dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-ethylpentanenitrile is a complex organic compound characterized by its multiple methoxy groups and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,3-Dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-ethylpentanenitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the phenethylamine derivative through alkylation or reductive amination.
Step 2: Introduction of the nitrile group via nucleophilic substitution or other suitable methods.
Step 3: Coupling of the phenethylamine derivative with the nitrile-containing intermediate under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a suitable catalyst.
Substitution Reagents: Halogens, sulfonyl chlorides, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often investigated for their biological activity, including potential therapeutic effects.
Medicine
Pharmaceutical Development: The compound may be explored for its potential as a drug candidate, particularly in the treatment of neurological disorders or cancer.
Industry
Material Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action for 5-((2,3-Dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-ethylpentanenitrile would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxyphenethylamine: A simpler analog with similar structural features.
3,4-Dimethoxyphenylacetonitrile: Another compound with a nitrile group and methoxy substituents.
Uniqueness
5-((2,3-Dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-ethylpentanenitrile is unique due to its combination of multiple methoxy groups, a nitrile group, and a complex aliphatic chain, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H36N2O4 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile |
InChI |
InChI=1S/C26H36N2O4/c1-7-26(19-27,21-12-13-22(29-3)24(18-21)31-5)15-9-16-28(2)17-14-20-10-8-11-23(30-4)25(20)32-6/h8,10-13,18H,7,9,14-17H2,1-6H3 |
InChI Key |
FTZCBMKQDCJEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCN(C)CCC1=C(C(=CC=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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